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Dermaseptin PD-3-3 -

Dermaseptin PD-3-3

Catalog Number: EVT-246050
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dermaseptin PD-3-3 is isolated from the skin of the Phyllomedusa genus, specifically from species such as Phyllomedusa camba and Phyllomedusa hypochondrialis. These frogs produce dermaseptins as a defense mechanism against microbial infections in their natural habitats .

Classification

Dermaseptin PD-3-3 belongs to the class of antimicrobial peptides. It is characterized by its cationic nature and amphipathic structure, which are essential for its interaction with microbial membranes. This peptide exhibits a distinct sequence that contributes to its biological activity against a range of pathogens .

Synthesis Analysis

Methods

The synthesis of Dermaseptin PD-3-3 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. The process includes several key steps:

  1. Peptide Chain Assembly: The amino acid sequence is assembled on a solid support using protected amino acids.
  2. Cleavage: After the desired sequence is synthesized, the peptide is cleaved from the solid support.
  3. Purification: The crude product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide from impurities.
  4. Characterization: Techniques like matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF MS) are employed to confirm the peptide's identity and purity .

Technical Details

The synthesis process allows for the incorporation of modifications that can enhance the peptide's stability and activity. For example, cyclization or incorporation of non-standard amino acids may be performed to improve functional properties .

Molecular Structure Analysis

Structure

Dermaseptin PD-3-3 exhibits a unique molecular structure characterized by a specific arrangement of amino acids that form an amphipathic helix. This structure is crucial for its interaction with lipid membranes of bacteria and fungi.

Data

The molecular formula and weight can vary slightly based on specific modifications made during synthesis, but typical values include:

  • Molecular Weight: Approximately 3000 Da.
  • Amino Acid Composition: Contains a high proportion of positively charged residues, which facilitate membrane interaction.
Chemical Reactions Analysis

Reactions

Dermaseptin PD-3-3 primarily acts through membrane disruption mechanisms. Upon contact with microbial membranes, the peptide can insert itself into lipid bilayers, leading to pore formation or membrane destabilization.

Technical Details

The interactions are influenced by factors such as:

  • pH: The activity can vary with changes in pH, affecting protonation states.
  • Ionic Strength: High salt concentrations may reduce antimicrobial efficacy by shielding electrostatic interactions .
Mechanism of Action

Process

The mechanism of action for Dermaseptin PD-3-3 involves several steps:

  1. Binding: The cationic peptide binds to negatively charged components of microbial membranes.
  2. Insertion: It then inserts into the lipid bilayer, disrupting membrane integrity.
  3. Pore Formation: This can lead to leakage of cellular contents and ultimately cell death.

Data

Studies have shown that Dermaseptin PD-3-3 maintains activity against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial properties .

Physical and Chemical Properties Analysis

Physical Properties

Dermaseptin PD-3-3 is typically soluble in aqueous solutions at physiological pH but may require specific conditions for optimal solubility.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under physiological conditions but can be susceptible to proteolytic degradation.
  • Activity Spectrum: Exhibits significant antimicrobial activity with minimum inhibitory concentrations ranging from 4 µM against various pathogens .
Applications

Scientific Uses

Dermaseptin PD-3-3 has potential applications in various fields:

  1. Antimicrobial Agents: Used in developing new antibiotics due to rising antibiotic resistance.
  2. Pharmaceuticals: Investigated for therapeutic uses in treating infections caused by resistant strains.
  3. Biotechnology: Explored for use in formulations aimed at enhancing skin health or as preservatives in cosmetic products .
Evolutionary Biology and Phylogenetic Context of Dermaseptin PD-3-3

Phylogenetic Relationships Within the Dermaseptin Superfamily

Dermaseptin PD-3-3 belongs to a genetically related yet structurally diverse superfamily of antimicrobial peptides (AMPs) predominantly isolated from Phyllomedusinae frogs. This superfamily exhibits a remarkable paradox: highly conserved biosynthetic precursor architecture coupled with extensive diversification in mature peptide sequences. The evolutionary trajectory of dermaseptins is characterized by diversifying selection pressure acting on the mature peptide-encoding domains, resulting in a combinatorial library of AMPs with tailored biological activities against diverse pathogens encountered in specific ecological niches [2] [3]. Within this superfamily, PD-3-3 shares the defining characteristics of dermaseptins, including a cationic nature (lysine-rich composition), an amphipathic α-helical conformation in hydrophobic environments, and a length typically ranging from 24-34 amino acid residues [1] [3].

A critical phylogenetic signature unifying the superfamily is the presence of conserved sequence motifs. Most dermaseptins possess a highly conserved tryptophan residue at position 3 from the N-terminus, a feature implicated in initial membrane interaction and anchoring [1] [3] [6]. Furthermore, a central conserved motif, -AA(A/G)KAAL(G/N)A-, is frequently observed in the mid-region of many dermaseptins, including close relatives of PD-3-3 identified in Pachymedusa dacnicolor (e.g., Dermaseptin-PD-1: GMWSKIK-AAAKE-AAAKAAGK) [4]. This motif is thought to contribute to the stability of the amphipathic helix and facilitate interactions with phospholipid head groups. Phylogenetic analyses based on precursor cDNA sequences reveal that PD-3-3 and its orthologs cluster within specific clades corresponding to phylogenetic lineages of Phyllomedusinae frogs, suggesting co-evolution and diversification from common ancestral genes [2] [3].

Table 1: Conserved Sequence Features in Dermaseptin PD-3-3 and Relatives

PeptideSource SpeciesSequence (Key Motifs Highlighted)Conserved Trp (Position 3)Central Motif Present
Dermaseptin PD-3-3Phyllomedusa sp.(Inferred: W at 3, Central motif)Likely YesLikely Yes
Dermaseptin-PD-1Pachymedusa dacnicolorGMWSKIK...AAAKE...AAAKAAGKYes (W3)AAAKE/AAAKAAGK
Dermaseptin-PD-2Pachymedusa dacnicolorGMWSKIK...AAAAK...AAAKAAGKYes (W3)AAAAK/AAAKAAGK
Dermaseptin B1Phyllomedusa bicolorALWKTMLK...AALHA...GKAALGAAYes (W3)AALHA/GKAALGAA
Dermaseptin S1Phyllomedusa sauvagiiALWKTMLK...AGKAA...LGAADTYes (W3)AGKAA/LGAADT

Genomic Organization and Evolutionary Divergence of PD-3-3 Precursor Genes

The genetic blueprint for dermaseptin PD-3-3 follows the canonical prepropeptide organization universal within the dermaseptin superfamily. This organization is crucial for understanding its evolution and biosynthesis. The gene encodes a larger precursor protein consisting of three distinct domains: 1) A highly conserved N-terminal signal peptide responsible for directing the nascent polypeptide into the secretory pathway; 2) An acidic propiece (spacer domain) of variable length and sequence; and 3) The mature dermaseptin PD-3-3 peptide located at the C-terminus [2] [5].

The signal peptide domain exhibits extraordinary conservation across the dermaseptin superfamily, even between peptides from phylogenetically divergent frog species. This conservation strongly supports their common ancestral origin [2] [5]. Degenerate primers designed against these conserved 5'-untranslated regions (UTRs) and signal peptide encoding sequences have been instrumental in cloning numerous dermaseptin cDNAs, including novel peptides like Dermaseptin-PD-1 and PD-2 from Pachymedusa dacnicolor [4]. In contrast, the mature peptide-encoding domain is a hotspot for evolutionary divergence. Nucleotide substitutions, insertions, and deletions within this region generate the vast sequence diversity observed among mature dermaseptins, including PD-3-3. This diversification is driven by positive (diversifying) selection pressure primarily exerted by co-evolving pathogens [2] [3]. The need for frogs to rapidly adapt their AMP arsenal to counter diverse and changing microbial threats in their environment fuels this genetic innovation.

Post-translational processing is key to generating the active peptide. Cleavage by prohormone convertases at a highly conserved proteolytic site (typically Lys-Arg, KR, or Arg-Arg, RR) immediately upstream of the mature peptide sequence releases the active dermaseptin from the precursor [4] [6]. The C-terminus of PD-3-3, like many dermaseptins, is often further modified by peptidylglycine α-amidating monooxygenase (PAM) to yield a C-terminal amide (-CONH₂), a modification that enhances peptide stability and often increases cationicity and bioactivity by removing the negative charge of a free C-terminal carboxylate [4] [6].

Table 2: Genomic Organization of Dermaseptin Precursor Genes

Precursor DomainEvolutionary CharacteristicFunctional RoleConservation Level
Signal PeptideExtremely high conservation across species and dermaseptin types. Encoded by conserved nucleotide sequences in 5' UTR/signal region.Targets the precursor to the endoplasmic reticulum for secretion.Very High
Acidic Propiece (Spacer Domain)Moderate to low conservation. Sequence and length vary considerably.Prevents premature activation of the toxic mature peptide within the synthesizing gland cell. May aid in folding/processing.Moderate/Low
Proteolytic Processing Site (e.g., KR, RR)High conservation of the basic residue pair (K/R, R/R).Recognition site for prohormone convertases cleaving off the mature peptide.High
Mature Peptide (e.g., PD-3-3)Very low conservation; hotspot for mutations (substitutions, indels). Under strong diversifying selection.Directly interacts with and disrupts pathogen membranes; determines biological activity spectrum.Very Low
C-terminal Amidation Signal (Gly)Present for many, but not all dermaseptins. Gly is substrate for amidation.Signals enzymatic amidation of the preceding residue's C-terminus.Variable

Comparative Analysis of PD-3-3 Orthologs Across Phyllomedusinae Lineages

Orthologs of dermaseptin PD-3-3, identified through precursor cDNA sequence homology and the presence of characteristic sequence motifs, exhibit significant lineage-specific diversification across different genera within the Phyllomedusinae subfamily (e.g., Phyllomedusa, Agalychnis, Pachymedusa, Hylomantis). This diversification reflects adaptations to distinct ecological pressures and pathogen landscapes encountered by frogs in varied habitats (e.g., Amazonian rainforest vs. Central American dry forests) [3] [4]. Comparative analysis reveals variations in key physicochemical parameters crucial for antimicrobial activity and target selectivity:

  • Net Cationic Charge: The number and positioning of basic residues (Lys, Arg) vary significantly. For example, Dermaseptin-PS3 (from Phyllomedusa sauvagii) has a net charge of +2, while its cationicity-enhanced analogue K5, 17-PS3 (Lys substitutions) achieves +6, dramatically altering its electrostatic attraction to anionic microbial membranes [6]. PD-3-3 orthologs likely exhibit a range of net charges (+2 to +6 is common) influencing their potency and spectrum.
  • Hydrophobicity Profile: The proportion and distribution of hydrophobic residues (Leu, Ile, Val, Ala, Phe, Trp) are critical for membrane insertion and disruption. Orthologs show variations in overall hydrophobicity and the size of hydrophobic helical faces. Studies on analogues like L10, 11-DPS3 (Leu substitutions increasing hydrophobicity) demonstrate enhanced antimicrobial and anticancer potency, but often at the cost of increased haemolytic activity [6]. Truncated derivatives, such as the 19-mer N-terminal fragment of Dermaseptin-PC (DMPC-19), retain potent antimicrobial activity while reducing haemolysis compared to the full-length parent, highlighting how length and hydrophobic domain optimization are key evolutionary variables [5].
  • Peptide Length: While typically 24-34 residues, functional truncations occur naturally or are evolutionarily selected. The discovery of shorter dermaseptins like the 23-mer Dermaseptin-PS3 [6] and the enhanced activity of designed N-terminal fragments like DMPC-19 and DMPC-10A [5] demonstrate that the core bioactive motif often resides within the N-terminal α-helical domain. Orthologs of PD-3-3 may exhibit length variations impacting their mechanism and potency.

These variations in charge, hydrophobicity, and length among PD-3-3 orthologs represent adaptive fine-tuning of the peptide's mechanism. The "carpet" or "toroidal pore" models of membrane disruption depend on the peptide's ability to first electrostatically bind to anionic membranes (governed by cationicity) and subsequently insert via hydrophobic interactions (governed by hydrophobicity) to cause permeabilization [1] [6]. Lineage-specific alterations in these parameters optimize PD-3-3 orthologs for efficacy against the predominant microbial threats in their specific environments while potentially minimizing self-damage or interactions with commensal microbiota. Furthermore, the ability of peptides like Dermaseptin-PD-1 and PD-2 to act synergistically [4] suggests that co-expressed orthologs within a single species may also evolve complementary functions, providing a broader and more effective defensive cocktail.

Table 3: Functional Divergence in PD-3-3 Orthologs and Related Dermaseptins

Peptide/FeatureSource Lineage/TypeNet ChargeKey Hydrophobicity FeatureLength (aa)Implied Adaptive Pressure
PD-3-3 (Representative)Phyllomedusa sp.+X (Variable)Balanced amphipathic helix~28-34Pathogen membrane diversity in habitat
Dermaseptin-PS3 (Short)Phyllomedusa sauvagii+2Moderate23Efficiency? Specific pathogen target?
K5,17-PS3 (Cationic Opt.)Synthetic (PS3 derived)+6Moderate23Enhanced electrostatic binding to anionic membranes
L10,11-DPS3 (Hydro. Opt.)Synthetic (DPS3 derived)+2High (Leu substitutions)23Enhanced membrane insertion/disruption
Dermaseptin-PD-1/2Pachymedusa dacnicolorPD-1: +3, PD-2: +2Moderate (Conserved Trp, Ala/Gly core)31 / 31Synergistic action within skin secretion
DMPC-19 (N-term trunc.)Phyllomedusa coelestis derivativeLikely HighHigh N-term helical domain19Reduced haemolysis, retained core activity

Properties

Product Name

Dermaseptin PD-3-3

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